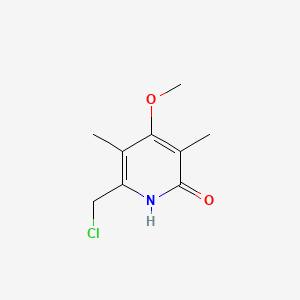
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antiulcer agents like omeprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine typically involves the reaction of 3,5-dimethyl-4-methoxypyridine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloromethyl group at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antiulcer agents like omeprazole.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of omeprazole, it contributes to the formation of the active sulfenamide form, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridinium chloride
Uniqueness
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical behavior and applications .
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
6-(chloromethyl)-4-methoxy-3,5-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(4-10)11-9(12)6(2)8(5)13-3/h4H2,1-3H3,(H,11,12) |
InChI Key |
WIYDUIGAKDJGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1OC)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















